molecular formula C13H15N3O4 B2479057 N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide CAS No. 1788678-60-3

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide

Cat. No.: B2479057
CAS No.: 1788678-60-3
M. Wt: 277.28
InChI Key: VDHNDXNZLCXODD-UHFFFAOYSA-N
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Description

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide is a chemical compound with a complex structure that includes a cyano group, a dimethylpropyl group, a hydroxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 1-cyano-2,2-dimethylpropyl acetate. This intermediate is then reacted with 2-hydroxy-4-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-2,2-dimethylpropyl)-2-[3-(hydroxymethyl)phenoxy]propanamide
  • N-(1-cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide
  • (2S)-N-[(1S)-1-cyano-2,2-dimethylpropyl]-2-methoxy-2-phenylacetamide

Uniqueness

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)11(7-14)15-12(18)9-5-4-8(16(19)20)6-10(9)17/h4-6,11,17H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHNDXNZLCXODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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